Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
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Overview
Description
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is an organic compound with the molecular formula C29H22F6N4O4 and a molecular weight of 604.5 g/mol . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties. It typically appears as a white or pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This reaction leads to the formation of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide intermediates, which can undergo further transformations.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution: Substitution reactions can occur at the aromatic rings or the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), potassium iodide (KI), and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis[3-(4-aminobenzamido)-4-hydroxyphenyl]hexafluoropropane
- N,N’-[(perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(4-nitrobenzamide)
- N,N’-[(perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(4-aminobenzamide)
Uniqueness
Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation . These properties make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
5022-41-3 |
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Molecular Formula |
C10H5F6NO |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)8(10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5H |
InChI Key |
AMQLAPGCCRQSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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